N,N'-bis[2-(biphenyl-2-yloxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide
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Overview
Description
N1,N3-BIS(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes biphenyl and nitrobenzene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of biphenyl derivatives with nitrobenzene derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce nitroso compounds.
Scientific Research Applications
N1,N3-BIS(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of N1,N3-BIS(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The biphenyl and nitrobenzene moieties allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N1,N3-BIS(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)PROPANE-1,3-DIAMINE: This compound shares a similar biphenyl structure but differs in its functional groups and overall reactivity.
N1,N3-BIS(2-MERCAPTOETHYL)ISOPHTHALAMIDE: Another related compound with different functional groups, used primarily as a chelating agent.
Uniqueness
N1,N3-BIS(2-{[1,1’-BIPHENYL]-2-YLOXY}ETHYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE is unique due to its combination of biphenyl and nitrobenzene moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C36H31N3O6 |
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Molecular Weight |
601.6 g/mol |
IUPAC Name |
5-nitro-1-N,3-N-bis[2-(2-phenylphenoxy)ethyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C36H31N3O6/c40-35(37-19-21-44-33-17-9-7-15-31(33)26-11-3-1-4-12-26)28-23-29(25-30(24-28)39(42)43)36(41)38-20-22-45-34-18-10-8-16-32(34)27-13-5-2-6-14-27/h1-18,23-25H,19-22H2,(H,37,40)(H,38,41) |
InChI Key |
XKYDNRGOKCLVJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)NCCOC4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
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